1-(3-Fluorophenyl)piperidin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-fluorophenyl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-9-3-1-5-11(7-9)14-6-2-4-10(13)8-14/h1,3,5,7,10H,2,4,6,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCLASSKQJMEJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248663-72-0 | |
| Record name | 1-(3-fluorophenyl)piperidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structure Activity Relationship Sar Studies of 1 3 Fluorophenyl Piperidin 3 Amine Derivatives
Influence of Fluorine Substitution Pattern on Biological Activity and Physicochemical Properties
The position and presence of a fluorine atom on the phenyl ring of 1-phenylpiperidine (B1584701) derivatives significantly modulate their biological activity and physicochemical characteristics. Fluorine's high electronegativity and small size can alter a molecule's lipophilicity, metabolic stability, and binding interactions. mdpi.com
Studies on fluorinated analogues of biologically active compounds have shown that fluorine substitution can have varied effects depending on its location. For instance, in a series of fluorinated paracetamol analogues, substitution adjacent to the hydroxyl group was found to increase lipophilicity and the oxidation potential. nih.gov Conversely, substitution near the amide group had a lesser impact on lipophilicity but led to a more significant increase in the oxidation potential. nih.gov In some cases, introducing fluorine can lead to a decrease in biological activity. For example, the substitution of a fluorine atom at the C-1 position of classical cannabinoids resulted in a detrimental effect on CB1 receptor binding. mdpi.com This suggests that while fluorine can be a valuable tool in drug design, its effects are highly context-dependent and can influence activity through a combination of electronic and steric effects, as well as by altering the molecule's ability to form hydrogen bonds. mdpi.com
Table 1: Effects of Fluorine Substitution on Physicochemical Properties and Biological Activity
| Substitution Position | Effect on Lipophilicity | Effect on Oxidation Potential | Impact on Biological Activity | Reference |
|---|---|---|---|---|
| Adjacent to a hydroxyl group | Increased | Increased | Can be detrimental depending on the target | nih.gov |
| Adjacent to an amide group | Little effect | Greater increase | Can be detrimental depending on the target | nih.gov |
| On the amide group itself | 4-fold increase | Increased | Enhanced activity in the studied series | nih.gov |
| Cannabinoid C-1 position | Not specified | Not specified | Detrimental to CB1 binding | mdpi.com |
Role of Piperidine (B6355638) Ring Substitutions (e.g., position of amine) on Target Interactions
The substitution pattern on the piperidine ring is a critical determinant of how a molecule interacts with its biological target. The position of the amine group and other substituents dictates the spatial arrangement of key interaction points. The piperidine ring is a common motif in many bioactive compounds, and its substitution pattern is known to heavily influence biological properties. mdpi.com
In the development of inhibitors for the bacterial cysteine protease IdeS, peptide analogues incorporating a 3-aminopiperidine moiety were synthesized. nih.gov The study revealed that the inhibitory activity was dependent on which residue of the parent peptide was replaced by the piperidine scaffold. Specifically, analogues where the piperidine moiety replaced a glycine at one position were more potent inhibitors than when it replaced a glycine at an adjacent position. nih.gov This highlights the importance of the precise positioning of the piperidine ring within the ligand to ensure optimal interaction with the target's binding site.
Furthermore, in the design of aminoglycoside mimetics, derivatives of cis-3,5-diamino-piperidine have been explored as inhibitors of bacterial translation. nih.gov The cis-1,3-diamine configuration of the parent 2-deoxystreptamine scaffold is crucial for its recognition by ribosomal RNA, as it forms key hydrogen bonds with specific nucleotides. nih.gov The synthetic cis-3,5-diamino-piperidine core was designed to mimic this essential binding motif. nih.gov
Table 2: Influence of Piperidine Ring Substitution on Target Interactions
| Compound Type | Substitution Pattern | Target | Key Finding | Reference |
|---|---|---|---|---|
| Piperidine-based peptide analogues | 3-aminopiperidine replacing a glycine residue | IdeS (cysteine protease) | Inhibitory potency is dependent on the position of the piperidine moiety within the peptide sequence. | nih.gov |
| Aminoglycoside mimetics | cis-3,5-diamino-piperidine | Bacterial ribosomal RNA | The cis-1,3-diamine configuration is a key pharmacophore for RNA binding. | nih.gov |
Impact of N-Substitution on Binding Affinity and Selectivity
Modification of the nitrogen atom of the piperidine or a related piperazine ring can profoundly affect a compound's binding affinity and selectivity for its target. In a series of dopamine D2 and D3 receptor ligands, the N-substituent on the piperazine ring was varied to include a range of heterocyclic moieties. mdpi.com
Table 3: Effect of N-Substitution on Dopamine Receptor Affinity
| N-Substituent on Piperazine | Linker | Receptor Affinity (Ki) | Selectivity | Reference |
|---|---|---|---|---|
| 5-Substituted Indole | Amide | High | D3 selective | mdpi.com |
| 5-Substituted Indole | Methylene | Moderate | D3 selective | mdpi.com |
| 2-Substituted Indole | Amide | High | D3 selective | mdpi.com |
| 2-Substituted Indole | Methylene | High | D3 selective | mdpi.com |
| Indole (direct attachment at position 5) | None | High (for both D2 and D3) | Less selective | mdpi.com |
Bioisosteric Replacements and their Effects on Receptor Binding and Metabolic Stability
Bioisosteric replacement of the piperidine ring is a common strategy in medicinal chemistry to modulate physicochemical properties and improve metabolic stability. The piperidine ring is frequently a site of metabolism, particularly at the carbon atoms adjacent to the nitrogen. nih.gov
One successful class of bioisosteres for piperidine are spirocyclic systems, such as 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane. bohrium.comnih.gov These rigid analogues can mimic the three-dimensional structure of piperidine while offering improved properties. For example, 1-azaspiro[3.3]heptane has been shown to have similar basicity, solubility, and lipophilicity to piperidine but with enhanced metabolic stability. bohrium.comnih.gov The replacement of the piperidine ring in the local anesthetic bupivacaine with a 1-azaspiro[3.3]heptane scaffold resulted in a compound that retained significant anesthetic activity in vivo. bohrium.com Other bioisosteric replacements for the piperidine ring include morpholine and tropane systems, which can alter polarity and reduce metabolism at the atoms adjacent to the nitrogen. nih.gov
Table 4: Comparison of Piperidine and its Bioisosteres
| Scaffold | Key Features | Impact on Properties | Reference |
|---|---|---|---|
| Piperidine | Common heterocyclic ring in drugs. | Often a site of metabolic degradation. | nih.gov |
| 2-Azaspiro[3.3]heptane | Rigid spirocyclic system. | Can improve solubility and reduce metabolic degradation. | nih.gov |
| 1-Azaspiro[3.3]heptane | Newer generation spirocyclic system. | Similar basicity, solubility, and lipophilicity to piperidine, but with improved metabolic stability. | bohrium.comnih.gov |
| Morpholine | Introduction of a heteroatom. | Increases polarity, can reduce metabolism. | nih.gov |
| Tropane | Bicyclic system. | Can influence metabolism. | nih.gov |
In Vivo Efficacy Studies in Animal Models
Neuroprotective and Anticonvulsant Activities
No published studies were identified that investigated the neuroprotective or anticonvulsant activities of 1-(3-Fluorophenyl)piperidin-3-amine in animal models.
Antimicrobial and Antifungal Activity Assessment in Preclinical Settings
There is no available data from preclinical studies assessing the antimicrobial or antifungal activity of this compound.
Antineoplastic Potential in Cellular and Animal Models
No specific research on the antineoplastic potential of this compound in either cellular or animal models has been found in the public domain.
Investigation of Psychoactive Properties in Animal Models
There are no available reports on the investigation of the psychoactive properties of this compound in animal models.
Preclinical Pharmacokinetics and Metabolism Studies (e.g., Microsomal Stability)
No information regarding the preclinical pharmacokinetics, including absorption, distribution, metabolism, excretion, or microsomal stability of this compound has been published.
Elucidation of Molecular and Cellular Mechanisms of Action
Due to the absence of preclinical efficacy and pharmacokinetic data, the molecular and cellular mechanisms of action for this compound remain uninvestigated and unknown.
Structure Activity Relationship Sar Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. nih.gov By systematically modifying different parts of the 1-(3-Fluorophenyl)piperidin-3-amine scaffold and evaluating the biological activity of the resulting analogues, researchers can identify key structural features required for a desired pharmacological effect.
For example, in a series of piperidine (B6355638) derivatives with anticancer activity, the nature and position of substituents on the phenyl ring were found to be important for their potency. nih.gov Similarly, in a study of piperine (B192125) analogs, modifications to the amide group influenced their ability to regulate ER stress. nih.gov These types of studies provide a roadmap for the rational design of more effective therapeutic agents based on the this compound framework.
Computational and Theoretical Chemistry of 1 3 Fluorophenyl Piperidin 3 Amine
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and its target protein. For 1-(3-fluorophenyl)piperidin-3-amine, molecular docking studies can elucidate its potential binding modes within the active sites of various biological targets.
While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous piperidine (B6355638) derivatives provides a framework for predicting its potential interactions. nih.govnih.gov For instance, piperidine-containing compounds have been investigated as inhibitors of targets such as cholinesterases and as modulators of the CCR5 receptor. nih.govresearchgate.net Docking analyses of these related compounds have revealed key interactions, including hydrogen bonds and van der Waals forces, that contribute to their binding affinity. nih.gov It is plausible that the amino group and the nitrogen atom in the piperidine ring of this compound could act as hydrogen bond donors and acceptors, respectively, while the fluorophenyl group could engage in hydrophobic and aromatic interactions within a protein's binding pocket.
A hypothetical molecular docking study could involve placing this compound into the active site of a target protein, such as a G-protein coupled receptor or an enzyme, to determine the most stable binding conformation and to estimate the binding energy. Advanced deep learning approaches, such as graph convolutional networks, are also being employed to more accurately predict target-ligand interactions. nih.gov
Table 1: Predicted Binding Affinities of this compound with Hypothetical Targets
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| CCR5 Receptor | -8.5 | Asp171, Tyr108, Glu283 |
| Acetylcholinesterase | -9.2 | Trp84, Tyr334, Phe330 |
| Dopamine D2 Receptor | -7.9 | Asp114, Ser193, Phe389 |
Note: The data in this table is illustrative and based on docking studies of similar piperidine derivatives. Actual binding affinities would need to be determined through dedicated experimental and computational studies.
Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis, Molecular Electrostatic Potential)
Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of a molecule. Density Functional Theory (DFT) is a widely used method for these calculations. nih.govnih.govbohrium.comresearchgate.net
Density Functional Theory (DFT): DFT calculations can be used to optimize the geometry of this compound and to calculate its vibrational frequencies and electronic properties. researchgate.netacademie-sciences.fr These calculations are crucial for understanding the molecule's stability and preferred conformation.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. nih.govaimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich amino and phenyl groups, while the LUMO may be distributed over the aromatic ring.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. dergipark.org.tr It helps to identify regions that are prone to electrophilic and nucleophilic attack. In this compound, the MEP would likely show negative potential (red and yellow regions) around the fluorine atom and the nitrogen atoms, indicating their potential to act as nucleophilic centers or hydrogen bond acceptors. Positive potential (blue regions) would be expected around the hydrogen atoms of the amine group, making them susceptible to nucleophilic attack.
Table 2: Predicted Quantum Chemical Properties of this compound
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 D |
Note: These values are hypothetical and are based on DFT calculations of similar aromatic amines and piperidine derivatives.
Molecular Dynamics Simulations for Conformational Analysis and Binding Studies
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. For this compound, MD simulations can provide valuable information on its conformational flexibility and its binding stability with a target protein.
A key aspect of the conformational analysis of fluorinated piperidines is the preference for the axial or equatorial position of the fluorine atom on the piperidine ring. researchgate.net This preference is influenced by a combination of steric effects, hyperconjugation, and electrostatic interactions. MD simulations can explore the energy landscape of these different conformations and determine their relative populations.
When a ligand is docked into a protein, MD simulations can be used to assess the stability of the predicted binding pose. By simulating the ligand-protein complex in a solvent environment, one can observe how the ligand and protein adapt to each other and whether the key interactions are maintained over time. This provides a more realistic and dynamic picture of the binding event than static docking alone.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of new, untested compounds.
For this compound, a QSAR model could be developed using a dataset of structurally related piperidine derivatives with known biological activities against a specific target. researchgate.netnih.gov The process involves calculating a set of molecular descriptors for each compound that encode its structural, electronic, and physicochemical properties. These descriptors can include parameters such as molecular weight, logP, molar refractivity, and various topological and electronic indices.
Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to build a model that correlates these descriptors with the observed biological activity. researchgate.net A validated QSAR model could then be used to predict the biological activity of this compound, providing a valuable guide for its further experimental evaluation. nih.gov
In Silico ADME Prediction for Preclinical Compound Optimization
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the development process. researchgate.netalliedacademies.org
For this compound, various computational tools can be used to predict its ADME properties. These predictions are based on its chemical structure and physicochemical properties.
Table 3: Predicted ADME Properties of this compound
| ADME Property | Predicted Value/Classification | Implication |
| Human Intestinal Absorption | High | Good potential for oral bioavailability. alliedacademies.org |
| Caco-2 Permeability | Moderate | May cross biological membranes. frontiersin.org |
| Blood-Brain Barrier (BBB) Permeation | Likely to cross | Potential for central nervous system activity. |
| P-glycoprotein Substrate | Likely | May be subject to efflux from cells. frontiersin.org |
| Cytochrome P450 Inhibition | Potential inhibitor of CYP2D6 | Possible drug-drug interactions. |
| Lipinski's Rule of Five | Compliant | Good drug-likeness properties. |
Note: These predictions are generated using computational models and require experimental validation.
Analytical Chemistry and Characterization of 1 3 Fluorophenyl Piperidin 3 Amine
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(3-Fluorophenyl)piperidin-3-amine by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, the chemical shifts and coupling patterns of the protons provide information about their chemical environment. The aromatic protons of the 3-fluorophenyl group are expected to appear in the downfield region (typically δ 6.5-7.5 ppm) due to the deshielding effect of the aromatic ring current. The fluorine substituent will cause further splitting of the adjacent proton signals. The protons on the piperidine (B6355638) ring will resonate in the upfield region (typically δ 1.5-3.5 ppm). The proton attached to the chiral center at the 3-position is expected to show a complex multiplet due to coupling with adjacent protons. The amine protons may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the 3-fluorophenyl ring are expected to resonate in the downfield region (typically δ 100-165 ppm). The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant. The piperidine ring carbons will appear in the aliphatic region (typically δ 20-60 ppm).
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.
Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 6.5 - 7.3 | m | - |
| Piperidine-H (axial & equatorial) | 1.5 - 3.5 | m | - |
| Amine-H | 1.5 - 2.5 | br s | - |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 240-250 Hz) |
| Aromatic C-N | 150 - 155 |
| Aromatic C-H | 100 - 130 |
| Piperidine C-3 | 45 - 55 |
| Piperidine C-2, C-6 | 50 - 60 |
| Piperidine C-4, C-5 | 20 - 40 |
| ¹⁹F NMR | Predicted Chemical Shift (δ, ppm) |
| Aromatic F | -110 to -115 |
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The functional groups present in this compound, such as the N-H bonds of the amine, the C-H bonds of the aromatic and aliphatic parts, the C-N bonds, and the C-F bond, will give rise to characteristic absorption bands in the IR and Raman spectra.
The IR spectrum is expected to show characteristic N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching bands are anticipated around 3000-3100 cm⁻¹, while aliphatic C-H stretching bands will appear just below 3000 cm⁻¹. The C-F stretching vibration typically gives a strong absorption in the region of 1000-1300 cm⁻¹.
Raman spectroscopy, being particularly sensitive to non-polar bonds, will provide complementary information, especially for the aromatic ring vibrations.
Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch (amine) | 3300 - 3500 (medium) | 3300 - 3500 (weak) |
| Aromatic C-H Stretch | 3000 - 3100 (medium) | 3000 - 3100 (strong) |
| Aliphatic C-H Stretch | 2850 - 2960 (strong) | 2850 - 2960 (strong) |
| Aromatic C=C Stretch | 1450 - 1600 (medium) | 1450 - 1600 (strong) |
| N-H Bend (amine) | 1580 - 1650 (medium) | - |
| C-N Stretch | 1250 - 1350 (medium) | 1250 - 1350 (weak) |
| C-F Stretch | 1000 - 1300 (strong) | 1000 - 1300 (weak) |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the N-phenylpiperidine moiety. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions of the aromatic ring. For N-phenylpiperidine, typical absorption maxima are observed around 240 nm and 280 nm. The presence of the fluorine atom and the amino group on the piperidine ring may cause a slight shift in the position and intensity of these absorption bands.
Predicted UV-Vis Absorption Data for this compound
| Solvent | Predicted λmax 1 (nm) | Predicted λmax 2 (nm) |
| Methanol | ~245 | ~285 |
| Acetonitrile | ~243 | ~283 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., HPLC-MS, GC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Predicted Mass Spectrometry Data for this compound
| Analysis | Predicted Value |
| Molecular Formula | C₁₁H₁₅FN₂ |
| Molecular Weight | 194.25 g/mol |
| Nominal Mass | 194 |
| Predicted Key Fragments (m/z) | M⁺, fragments corresponding to the loss of the amino group, cleavage of the piperidine ring, and fragments of the fluorophenyl moiety. |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the separation and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.
A reversed-phase HPLC method can be developed for the purity assessment of this compound. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector set at one of the absorption maxima of the compound (e.g., around 245 nm). The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area can be used to quantify its purity.
Typical HPLC Method Parameters for this compound
| Parameter | Typical Condition |
| Column | C18, e.g., 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | A time-programmed gradient from a higher percentage of A to a higher percentage of B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~245 nm |
| Column Temperature | 25 - 30 °C |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and thermally stable compounds. For a compound like this compound, GC can be employed to assess its purity and quantify its presence in a mixture. The method is particularly useful for analyzing residual starting materials or by-products in the final synthesized compound.
Given that primary amines can sometimes exhibit poor peak shape due to their basicity and interaction with the stationary phase, derivatization is a common strategy, although direct injection methods have also been successfully developed for similar compounds. A direct injection gas chromatography method with a flame ionization detector (GC-FID) is often preferred for its simplicity and robustness in quality control settings. researchgate.netasianpubs.org
A typical GC method developed for the analysis of a related compound, 3-aminopiperidine, utilizes a diphenyl dimethyl polysiloxane stationary phase column. researchgate.netasianpubs.org This type of column is widely available and offers good selectivity for a range of analytes. The conditions are optimized to ensure good resolution, peak shape, and sensitivity.
Table 1: Illustrative Gas Chromatography (GC-FID) Parameters for Amine Analysis
| Parameter | Condition |
|---|---|
| Column | Diphenyl dimethyl polysiloxane stationary phase (e.g., 30 m x 0.53 mm ID, 5.0 µm film thickness) researchgate.netasianpubs.org |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 240 °C - 300 °C |
| Oven Program | Initial Temp: 200°C, hold for 2 min, ramp at 20°C/min to 240°C, hold for up to 11 min researchgate.net |
| Injection Mode | Splitless or Split |
This method allows for the sensitive detection and quantification of the amine, making it suitable for analyzing finished products, stability samples, and in-process control samples during synthesis. researchgate.netasianpubs.org
Chiral Chromatography for Enantiomeric Purity
Since this compound possesses a chiral center at the C-3 position of the piperidine ring, it exists as a pair of enantiomers. In pharmaceutical applications, it is often crucial to isolate and administer a single enantiomer, as the two enantiomers can have different pharmacological activities. Therefore, the determination of enantiomeric purity, or enantiomeric excess (ee), is a critical analytical step.
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating enantiomers and determining their purity. nih.gov For amines that lack a strong chromophore, a pre-column derivatization step is often necessary to attach a UV-absorbing group to the molecule, allowing for detection by a standard UV detector. nih.govresearchgate.net A common derivatizing agent for amines is p-toluenesulfonyl chloride (PTSC), which reacts with the amine to form a sulfonamide that can be easily detected. nih.govresearchgate.net
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. A study on the closely related piperidin-3-amine (B1201142) demonstrated a successful method using a Chiralpak AD-H column, which is a polysaccharide-based CSP. nih.govresearchgate.net The resolution between the two enantiomer peaks is a key parameter, with a value greater than 4.0 indicating excellent separation. nih.gov
Table 2: Example Chiral HPLC Conditions for Piperidine-3-amine Enantiomers
| Parameter | Condition |
|---|---|
| Derivatizing Agent | p-Toluenesulfonyl chloride (PTSC) nih.govresearchgate.net |
| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) nih.govresearchgate.net |
| Mobile Phase | 0.1% Diethylamine in Ethanol (B145695) nih.gov |
| Flow Rate | 0.5 mL/min nih.gov |
| Detector | UV at 228 nm nih.gov |
| Resolution (Rs) | > 4.0 nih.gov |
This type of validated method provides a simple, precise, and accurate way to quantify the enantiomeric impurity in a sample of a chiral amine. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. This method provides precise information on bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. For this compound, a single-crystal X-ray diffraction study would definitively establish the absolute configuration of a single enantiomer (if resolved) and reveal details about its conformation and intermolecular interactions in the crystal lattice.
The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. The data obtained from such an analysis includes the crystal system, space group, and unit cell dimensions.
While a specific crystal structure for this compound is not publicly available, data from closely related piperidine derivatives illustrate the type of information that would be obtained. For example, analysis of a chiral 3-(piperidin-3-yl)-1H-indole derivative provided detailed crystallographic data. nih.gov
Table 3: Representative Crystallographic Data from a Piperidine Derivative Analysis
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic mdpi.com |
| Space Group | P2₁ mdpi.com |
| a (Å) | 6.2351 mdpi.com |
| b (Å) | 26.0156 mdpi.com |
| c (Å) | 12.4864 mdpi.com |
| **β (°) ** | 93.243 mdpi.com |
| **Volume (ų) ** | 2022.17 mdpi.com |
| Z (molecules/unit cell) | 8 mdpi.com |
Such an analysis for this compound would confirm the chair conformation typical for piperidine rings and detail the orientation of the 3-fluorophenyl and amine substituents (axial vs. equatorial). Furthermore, it would elucidate intermolecular hydrogen bonding patterns involving the amine groups, which dictate the crystal packing arrangement.
Elemental Analysis for Stoichiometry Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. It is a crucial step in characterizing a newly synthesized molecule to verify its empirical formula and assess its purity. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the correct stoichiometry and the absence of significant impurities.
For this compound, the molecular formula is C₁₁H₁₅FN₂. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements.
**Table 4: Elemental Analysis Data for this compound (C₁₁H₁₅FN₂) **
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical % |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 11 | 132.121 | 68.01 |
| Hydrogen | H | 1.008 | 15 | 15.120 | 7.79 |
| Fluorine | F | 18.998 | 1 | 18.998 | 9.78 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 14.43 |
| Total | | | | 194.253 | 100.00 |
In a typical experimental report, the results would be presented as a comparison. For a pure sample, the experimentally "Found" values are expected to be within ±0.4% of the "Theoretical" values.
Table 5: Comparison of Theoretical and Experimental Elemental Analysis
| Element | Theoretical % | Found % |
|---|---|---|
| Carbon (C) | 68.01 | To be determined experimentally |
| Hydrogen (H) | 7.79 | To be determined experimentally |
Future Perspectives and Emerging Research Avenues
Development of Novel and Efficient Synthetic Methodologies
The 3-aminopiperidine core is a crucial structural motif found in numerous pharmaceutical agents, including drugs like tofacitinib (B832) and alogliptin. google.comniscpr.res.inresearchgate.net Consequently, the development of efficient and novel synthetic routes to produce 1-(3-fluorophenyl)piperidin-3-amine and its derivatives is of significant interest. Traditional methods for synthesizing 3-aminopiperidine derivatives can be hampered by low yields, the need for expensive or hazardous reagents, and complex multi-step procedures. google.comniscpr.res.in
Current research is focused on creating more streamlined and cost-effective synthetic pathways. This includes the development of one-pot reactions and the use of readily available starting materials. niscpr.res.in For instance, a facile synthesis of 3-(N-Boc amino) piperidine (B6355638) derivatives has been described starting from L-glutamic acid, a naturally occurring amino acid. niscpr.res.in This method offers advantages such as mild reaction conditions and the use of non-toxic catalysts. niscpr.res.in Other innovative approaches include iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts and gold(I)-catalyzed intramolecular dearomatization/cyclization. mdpi.com The exploration of new catalysts, such as those based on rhodium and palladium, is also underway to improve the efficiency and stereoselectivity of hydrogenation reactions. mdpi.com These advancements aim to make the large-scale production of these valuable compounds more feasible and sustainable.
Exploration of Untapped Pharmacological Targets and Disease Areas
While derivatives of the 1-phenylpiperidine (B1584701) scaffold have been investigated for various biological activities, there remains a vast landscape of unexplored pharmacological targets. The 3-aminopiperidine moiety is a key component in inhibitors of enzymes like Janus kinase 3 (JAK3) and the bacterial cysteine protease IdeS. google.comnih.gov This suggests that analogs of this compound could be tailored to target other kinases or proteases involved in a range of diseases.
Researchers are actively exploring the potential of these compounds in new therapeutic areas. For example, some piperidine derivatives have shown promise as anticancer agents, with activity against various cancer cell lines. mdpi.com The "escape from flatland" approach, which favors more three-dimensional and saturated structures, is being used to design novel anticancer compounds with improved interactions with protein binding sites. mdpi.com Furthermore, derivatives of similar structures have been evaluated for antiviral activity against a broad spectrum of viruses, including HIV-1, and have shown moderate efficacy. nih.govresearchgate.net The antibacterial and antifungal potential of piperidine derivatives is also an area of growing interest. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govnih.gov These powerful computational tools are being increasingly applied to the design and optimization of novel compounds, including derivatives of this compound. AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates. nih.gov
Deep learning models, a subset of ML, have demonstrated significant potential in predicting the three-dimensional structures of proteins, which is crucial for structure-based drug design. nih.gov These models can also be used to predict the pharmacokinetic and toxicological properties of compounds, helping to identify potential liabilities early in the drug discovery process. nih.govnih.gov For instance, AI platforms can screen virtual libraries of compounds to identify those that are most likely to bind to a specific biological target. nih.gov By integrating AI and ML, researchers can accelerate the design-build-test-learn cycle, leading to the more rapid identification and optimization of potent and selective drug candidates. nih.govnih.gov
Advancements in Preclinical Disease Models for Efficacy Assessment
To accurately evaluate the therapeutic potential of new this compound analogs, it is essential to have robust and predictive preclinical disease models. Traditional in vitro and in vivo models often have limitations in fully recapitulating the complexity of human diseases. Therefore, there is a continuous effort to develop more advanced and physiologically relevant models.
For neurodegenerative diseases, for example, researchers are moving beyond simple cell-based assays to more complex models such as organoids and genetically engineered animal models that better mimic the disease pathology. In the context of cancer, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are becoming increasingly common. These models have been shown to better predict clinical outcomes compared to traditional cell line-derived xenografts. The development of such sophisticated models will be crucial for assessing the in vivo efficacy of novel piperidine derivatives and for translating promising preclinical findings into successful clinical trials.
Application as Chemical Probes for Interrogating Biological Systems
Beyond their direct therapeutic applications, compounds like this compound and its derivatives can serve as valuable chemical probes to investigate complex biological processes. pitt.edu A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein or pathway, thereby allowing researchers to study its role in a biological system. nih.gov
The development of fluorescently labeled analogs of these piperidine derivatives can enable their use in advanced imaging techniques to visualize the localization and dynamics of their target proteins within living cells. acs.org By attaching a fluorescent tag to the molecule, researchers can track its movement and interactions, providing valuable insights into its mechanism of action. acs.org These chemical probes can be instrumental in identifying new drug targets, validating existing ones, and elucidating the intricate molecular mechanisms underlying various diseases. pitt.edunih.gov
Q & A
Basic Research Questions
Q. How can synthetic routes for 1-(3-Fluorophenyl)piperidin-3-amine be optimized to improve yield and purity?
- Methodology : Use reductive amination or palladium-catalyzed coupling (e.g., Buchwald-Hartwig) to introduce the 3-fluorophenyl group to the piperidine-3-amine scaffold. Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (silica gel, gradient elution). Characterize intermediates via H/C NMR to confirm regioselectivity and avoid byproducts like N-alkylation isomers .
- Key Considerations : Fluorine's electron-withdrawing effects may necessitate adjusted reaction conditions (e.g., higher temperatures or prolonged reaction times).
Q. What spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodology :
- NMR : Analyze H NMR for splitting patterns (e.g., fluorine-induced coupling in the aromatic region) and C NMR for deshielded carbons adjacent to the fluorine atom. Compare with literature data for analogous fluorophenyl-piperidine derivatives .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the molecular formula (CHFN) and detect isotopic patterns from fluorine (F).
Q. How can preliminary pharmacological activity screening be designed for this compound?
- Methodology :
- Receptor Binding Assays : Test affinity for CNS targets (e.g., NMDA, sigma-1 receptors) using radioligand displacement assays. For example, incubate with H-MK-801 (NMDA antagonist) and measure IC values .
- Functional Assays : Use calcium flux or electrophysiology in transfected cell lines (e.g., HEK293 with GluN1/GluN2B subunits) to assess functional antagonism/agonism .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in this compound?
- Methodology : Grow single crystals via slow evaporation (e.g., in ethanol/water). Collect diffraction data using synchrotron radiation (λ = 0.7–1.0 Å). Refine the structure using SHELXL, accounting for disorder in flexible piperidine rings or solvent molecules. Validate with R-factor (< 5%) and electron density maps .
- Challenges : Fluorine’s high electron density may complicate phase determination; consider sulfur/SAD phasing if heavy-atom derivatives are used.
Q. What strategies identify metabolic pathways and degradation products of this compound in vitro?
- Methodology :
- Metabolic Stability : Incubate with human liver microsomes (HLMs) and NADPH. Use LC-HRMS to detect phase I metabolites (e.g., hydroxylation, N-dealkylation).
- Stable Isotope Tracing : Introduce C/N labels to track biotransformation pathways.
- Data Interpretation : Compare fragmentation patterns with synthetic standards or in silico metabolite prediction tools (e.g., Meteor Nexus) .
Q. How can structure-activity relationship (SAR) studies optimize target selectivity?
- Methodology :
- Analog Synthesis : Modify the fluorophenyl group (e.g., 2-/4-fluoro isomers) or piperidine substituents (e.g., methyl, hydroxyl).
- Selectivity Profiling : Screen analogs against a panel of 50+ receptors/enzymes (e.g., CEREP panel) to identify off-target effects. Use molecular docking (e.g., AutoDock Vina) to predict binding modes at NMDA vs. sigma-1 receptors .
Data Contradictions and Limitations
- CAS Registry Conflicts : (CAS 1049718-37-7) and (CAS 89156-99-0) describe structurally similar compounds but differ in registry numbers. Verify compound identity via spectral comparison and synthetic protocols .
- Limited Pharmacological Data : Most evidence focuses on analytical methods (e.g., NMR, crystallography) rather than biological activity. Cross-reference with structurally related NMDA antagonists (e.g., 3F-PCP in ) for hypothesis generation.
Recommended Experimental Workflow
Synthesis : Optimize reductive amination using NaBHCN and 3-fluorobenzaldehyde.
Characterization : Validate purity via HPLC (>98%) and assign stereochemistry via NOESY (if chiral centers exist).
Biological Testing : Prioritize NMDA receptor assays given structural similarity to dissociative anesthetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
